molecular formula C17H14ClN3O2 B11160922 (2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11160922
M. Wt: 327.8 g/mol
InChI Key: OJYFYURIFMEBBK-NSHDSACASA-N
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Description

N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dihydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves the reaction of 4-chloroaniline with a suitable quinazolinone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-methyl-N-(4-oxo-3,4-dihydroquinazolin-3-yl)urea
  • 4-Chlorophenyl-quinazolinone derivatives

Uniqueness

N-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a dihydroquinazolinone moiety sets it apart from other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c1-11(16(22)20-13-8-6-12(18)7-9-13)21-10-19-15-5-3-2-4-14(15)17(21)23/h2-11H,1H3,(H,20,22)/t11-/m0/s1

InChI Key

OJYFYURIFMEBBK-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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